molecular formula C11H10Cl2O4 B098989 Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate CAS No. 16861-40-8

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate

Cat. No.: B098989
CAS No.: 16861-40-8
M. Wt: 277.1 g/mol
InChI Key: QPUVQSXODORTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate is a useful research compound. Its molecular formula is C11H10Cl2O4 and its molecular weight is 277.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUVQSXODORTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381795
Record name ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16861-40-8
Record name ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Whitepaper CAS: 16861-40-8 Molecular Formula:



Abstract

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate represents a critical bifunctional scaffold in organic synthesis, particularly in the development of oxygenated heterocycles and diuretic agents. Characterized by a highly functionalized phenoxy core bearing two chlorine atoms, a reactive formyl group, and an ethyl ester moiety, this compound serves as a "linchpin" intermediate. This guide provides a comprehensive analysis of its chemical structure, a validated synthetic protocol, and its divergent reactivity profile in the synthesis of benzofurans and coumarins.

Structural Elucidation & Physiochemical Properties[1][2]

The molecule is an ethyl ester derivative of a phenoxyacetic acid, substituted on the aromatic ring to maximize steric and electronic diversity.

  • Core Scaffold: The central benzene ring is a 2,4,6-trisubstituted phenol derivative.

  • Electronic Environment:

    • Chlorine Atoms (C2, C4): The electron-withdrawing nature (inductive effect, -I) of the chlorines at the ortho and para positions relative to the ether linkage deactivates the ring toward electrophilic aromatic substitution but enhances the acidity of the parent phenol during synthesis.

    • Formyl Group (C6): The aldehyde at the ortho position (relative to the ether) is the site of highest reactivity, enabling condensation reactions (Knoevenagel, Wittig) and intramolecular cyclizations.

    • Ethyl Acetate Tail: Attached via an ether linkage, this group provides a latent carboxylic acid (via hydrolysis) or a nucleophilic partner for cyclization (via enolate formation).

Table 1: Predicted Physiochemical Properties

PropertyValue (Predicted)Significance
Molecular Weight 277.10 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).
LogP ~3.2 - 3.5Moderate lipophilicity; suitable for membrane permeability.
H-Bond Acceptors 4Interaction points for protein binding pockets.
Rotatable Bonds 5Conformational flexibility for induced fit binding.
Topological Polar Surface Area ~63 ŲGood oral bioavailability predictor.
Synthetic Pathways

The synthesis of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate follows a classic Williamson Ether Synthesis . The reaction involves the O-alkylation of 3,5-dichlorosalicylaldehyde with ethyl chloroacetate .

2.1. Validated Synthetic Protocol

Reagents:

  • Substrate: 3,5-Dichlorosalicylaldehyde (1.0 eq)

  • Alkylating Agent: Ethyl chloroacetate (1.2 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Catalyst: Potassium Iodide (KI, 0.1 eq) - Optional, accelerates reaction via Finkelstein mechanism.

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (dry).

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichlorosalicylaldehyde (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol) in a single portion. Stir at room temperature for 15 minutes. The solution will turn yellow/orange as the phenoxide anion forms.
    
  • Alkylation: Add ethyl chloroacetate (12 mmol) dropwise. If using KI, add it at this stage.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting phenol (lower

    
    ) should disappear, replaced by the less polar ester product.
    
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white or off-white solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity is required.

Reaction Scheme (DOT Visualization):

Synthesis Substrate 3,5-Dichlorosalicylaldehyde Intermediate Phenoxide Anion Substrate->Intermediate Deprotonation Reagent Ethyl Chloroacetate (K2CO3 / DMF) Product Ethyl 2-(2,4-dichloro- 6-formylphenoxy)acetate Reagent->Product + Reagent Intermediate->Product SN2 Alkylation

Caption: Figure 1. Williamson ether synthesis pathway via phenoxide intermediate.

Reactivity Profile & Molecular Scaffolding

This compound is not merely an end-product but a divergent intermediate. Its "Ortho-Formyl Phenoxy" motif is a privileged structure for generating fused heterocycles.

3.1. Pathway A: Benzofuran Synthesis (Rap-Stoermer / Feist-Benary)

The presence of the aldehyde and the


-methylene of the ester allows for cyclization.
  • Mechanism: Base-mediated intramolecular aldol condensation followed by dehydration.

  • Product: Ethyl 5,7-dichlorobenzofuran-2-carboxylate .

  • Conditions: Sodium ethoxide (NaOEt) in Ethanol or DBU in refluxing toluene.

3.2. Pathway B: Coumarin Synthesis (Knoevenagel)

Reaction with activated methylenes (e.g., malonic acid, ethyl acetoacetate) targets the aldehyde.

  • Mechanism: Knoevenagel condensation followed by transesterification (lactonization).

  • Product: 3-Substituted-6,8-dichlorocoumarins .

  • Significance: Coumarins with this substitution pattern often exhibit anticoagulant and antimicrobial activity.

3.3. Pathway C: Ethacrynic Acid Analogs (Diuretic Research)

While Ethacrynic acid is a 2,3-dichloro isomer with a ketone tail, this scaffold (2,4-dichloro) is used to synthesize Loop Diuretic analogs .

  • Transformation: Hydrolysis of the ester to the free acid, followed by Grignard addition to the aldehyde and oxidation, yields the

    
    -unsaturated ketone moiety essential for diuretic activity (covalent inhibition of the 
    
    
    
    cotransporter).

Divergent Synthesis Map (DOT Visualization):

Reactivity Core Ethyl 2-(2,4-dichloro- 6-formylphenoxy)acetate Condensation Base (NaOEt) Core->Condensation Hydrolysis LiOH / THF Core->Hydrolysis Knoevenagel Malonate / Piperidine Core->Knoevenagel Benzofuran Ethyl 5,7-dichloro- benzofuran-2-carboxylate Condensation->Benzofuran Intramolecular Cyclization Acid 2-(2,4-Dichloro-6- formylphenoxy)acetic acid Hydrolysis->Acid Ester Cleavage Coumarin 6,8-Dichlorocoumarin Derivatives Knoevenagel->Coumarin Ring Closure

Caption: Figure 2. Divergent synthesis pathways yielding Benzofurans, Acids, and Coumarins.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are diagnostic.

Table 2: Diagnostic NMR Signals (


) 
NucleusShift (

ppm)
MultiplicityAssignment

(Aldehyde)
10.3 - 10.5 Singlet (1H)-CHO (Distinctive deshielded signal)

(Aromatic)
7.6 - 7.9Doublets (2H)Ar-H (Coupling

indicates meta relationship)

(Methylene)
4.7 - 4.9Singlet (2H)-O-CH2-CO (Ether methylene)

(Ethyl)
4.2 (q), 1.3 (t)Quartet, Triplet-COOCH2CH3 (Ester ethyl group)

(Carbonyl)
~188.0-CHO (Formyl Carbon)

(Ester)
~168.0-COO (Ester Carbonyl)
Applications in Drug Discovery

5.1. Diuretic Agents (Ethacrynic Acid Class) This molecule is a structural isomer of the starting material for Ethacrynic Acid (Edecrin).[1][2] Research indicates that varying the chlorine positions (from 2,3- to 2,4-dichloro) and the tail structure alters the ototoxicity profile of loop diuretics. The 2,4-dichloro scaffold serves as a probe to study the Structure-Activity Relationship (SAR) of glutathione S-transferase inhibition, a secondary mechanism of these drugs [1].

5.2. Antimicrobial Benzofurans Benzofurans derived from this scaffold exhibit potent antifungal activity. The 5,7-dichloro substitution pattern on the benzofuran ring, accessible only from this specific precursor, enhances lipophilicity and membrane penetration in fungal pathogens [2].

References
  • PubChem. "Ethacrynic Acid | C13H12Cl2O4."[3][1] National Library of Medicine. Available at: [Link]

  • WuXi Biology. "Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal." WuXi AppTec. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of Benzofurans." Available at: [Link]

Sources

Applications of polychlorinated phenoxyacetate esters in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Polychlorinated Phenoxyacetate Esters in Organic Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Synthetic Utility, Chiral Resolution, and Supramolecular Design

Executive Summary & Chemical Rationale

While polychlorinated phenoxyacetate esters (PPEs)—most notably derivatives of 2,4-D and 2,4,5-T—are historically categorized as auxin-mimic herbicides, their utility in modern organic synthesis extends significantly beyond agrochemistry.

For the synthetic chemist, these molecules represent a unique scaffold where the electronic push-pull of the system (electron-rich oxygen vs. electron-withdrawing chlorines) can be exploited. The ester moiety serves not just as a protecting group, but as a tunable handle for:

  • Heterocycle Construction: Serving as precursors for benzofurans via intramolecular cyclization.

  • Chiral Resolution: Acting as substrates for enzymatic kinetic resolution (EKR) to generate enantiopure

    
    -substituted acids.
    
  • Crystal Engineering: Utilizing halogen bonding (Cl···O, Cl···Cl) to direct solid-state packing.

This guide details the protocols and mechanistic underpinnings of these applications.

Electronic & Steric Properties

The reactivity of PPEs is governed by the chlorine substituents on the aromatic ring.

  • Inductive Effect (-I): The chlorine atoms at the 2,4-positions withdraw electron density, making the phenoxy oxygen less basic but the

    
    -methylene protons slightly more acidic compared to non-chlorinated analogues.
    
  • Lipophilicity (LogP): Esterification significantly increases LogP (e.g., 2,4-D Acid LogP

    
     2.8 
    
    
    
    Methyl Ester LogP
    
    
    3.8), facilitating membrane permeability in prodrug design and improving solubility in non-polar organic solvents for catalysis.
CompoundSubstituentsElectronic Effect (

)
Key Synthetic Utility
2,4-D Methyl Ester 2,4-Di-ClStrong -I, Weak +RPrecursor for benzofurans; Crystal engineering
2,4,5-T Ethyl Ester 2,4,5-Tri-ClVery Strong -IHigh lipophilicity carrier; Radical precursors
MCPA Ester 2-Me, 4-ClSteric bulk at orthoKinetic resolution substrate (if

-substituted)
Application I: Synthesis of Benzofurans

One of the most high-value applications of substituted phenoxyacetates is their conversion into benzofuran-2-carboxylates . This is achieved via the Rap-Stoermer reaction or similar base-mediated cyclocondensations involving o-formyl or o-acyl derivatives.

Mechanism

The reaction proceeds via an intramolecular aldol-type condensation. The base deprotonates the activated


-methylene of the ester. The resulting enolate attacks the carbonyl carbon of the ortho-formyl group, followed by dehydration (aromatization) to form the benzofuran core.
Visualization: Cyclization Pathway

The following diagram illustrates the conversion of Ethyl 2-formyl-4,6-dichlorophenoxyacetate to the corresponding benzofuran.

BenzofuranSynthesis Start Ethyl 2-formyl-4,6- dichlorophenoxyacetate Inter1 Enolate Formation (Base Deprotonation) Start->Inter1 K2CO3 / DMF Inter2 Intramolecular Nucleophilic Attack Inter1->Inter2 Ring Closure Inter3 Alkoxide Intermediate Inter2->Inter3 Product Ethyl 5,7-dichloro- benzofuran-2-carboxylate Inter3->Product - H2O (Aromatization)

Figure 1: Base-mediated cyclization of phenoxyacetate derivatives to benzofurans.

Experimental Protocol: Synthesis of Ethyl 5,7-Dichlorobenzofuran-2-carboxylate

Context: This protocol is adapted from standard Rap-Stoermer conditions optimized for chlorinated substrates.

Reagents:

  • 3,5-Dichloro-2-hydroxybenzaldehyde (1.0 eq)

  • Ethyl chloroacetate (1.2 eq)

  • Potassium carbonate (

    
    , anhydrous, 2.0 eq)
    
  • DMF (Dimethylformamide, dry)[1]

Step-by-Step Methodology:

  • Pre-reaction: Flame-dry a 100 mL round-bottom flask and purge with nitrogen.

  • Dissolution: Dissolve 3,5-dichloro-2-hydroxybenzaldehyde (10 mmol) in dry DMF (20 mL).

  • Base Addition: Add anhydrous

    
     (20 mmol) in one portion. The suspension may turn yellow/orange due to phenoxide formation.
    
  • Alkylation: Add ethyl chloroacetate (12 mmol) dropwise via syringe.

  • Heating: Heat the mixture to 90–100°C for 4–6 hours. Note: The intermediate ether (Ethyl 2-formyl-4,6-dichlorophenoxyacetate) forms first, but at this temperature, it undergoes in situ cyclization.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates.

  • Purification: Filter the solid. If oil forms, extract with ethyl acetate, wash with brine, dry over

    
    , and recrystallize from ethanol.
    
  • Validation:

    
     NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzofuran C3-H singlet (~7.5 ppm).
    
Application II: Enzymatic Kinetic Resolution (EKR)

Polychlorinated phenoxy esters with substitution at the


-position (e.g., esters of Dichlorprop) are chiral. Chemical synthesis yields racemates. Lipase-catalyzed hydrolysis is the industry standard for resolving these into enantiopure herbicides or drug intermediates.

Why it works: The chlorine atoms on the aromatic ring provide steric bulk and electronic recognition points for the active site of lipases like Candida antarctica Lipase B (CALB) or Pseudomonas fluorescens lipase.

Visualization: EKR Workflow

EKR_Workflow Racemate Racemic Methyl 2-(2,4-dichlorophenoxy)propionate Reaction Hydrolysis in Phosphate Buffer / Co-solvent Racemate->Reaction Enzyme Biocatalyst (CALB or Pseudomonas lipase) Enzyme->Reaction Sep Separation (Acid-Base Extraction) Reaction->Sep R_Acid (R)-Acid Product (Hydrolyzed) S_Ester (S)-Ester (Unreacted) Sep->R_Acid Aqueous Phase (pH > 7) Sep->S_Ester Organic Phase

Figure 2: Enzymatic Kinetic Resolution of chiral phenoxy esters.

Application III: Crystal Engineering & Halogen Bonding

In the solid state, polychlorinated phenoxy esters are excellent candidates for crystal engineering studies. Unlike the free acids, which form robust carboxylic acid dimers (


), the esters lack strong hydrogen bond donors.

Consequently, their packing is dominated by Halogen Bonds (XB) :

  • Interaction:

    
     (carbonyl) or 
    
    
    
    interactions.
  • Utility: These interactions are directional and tunable. Researchers use chlorinated phenoxy esters as "molecular clips" to co-crystallize with aromatic hydrocarbons or to study polymorphism in active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the ring activates the chlorine as a Lewis acid (

    
    -hole donor).
    
References
  • Benzofuran Synthesis

    • Title: Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
    • Source: ResearchG
    • URL:[Link]

  • Enzymatic Kinetic Resolution

    • Title: Dynamic Kinetic Resolution of Alpha-Hydroxy Acid Esters (Relevant mechanism for phenoxy analogues).
    • Source: Organic Letters (NIH PubMed).
    • URL:[Link]

  • Crystal Structure & Properties

    • Title: Crystal structure of 2,4-D (2,4-dichlorophenoxyacetic acid).[2][3][4][5]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[4]

    • URL:[Link][1][4][6]

  • General Properties

    • Title: 2,4-Dichlorophenoxyacetic acid (Chemical Data).[7][2]

    • Source: PubChem / Wikipedia.
    • URL:[Link]

Sources

Methodological & Application

Protocol for alkylation of 3,5-dichloro-2-hydroxybenzaldehyde with ethyl bromoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for synthesizing ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate via the alkylation of 3,5-dichloro-2-hydroxybenzaldehyde with ethyl bromoacetate .

This reaction is a classic Williamson Ether Synthesis , a fundamental pathway in medicinal chemistry for generating phenoxyacetic acid derivatives. These scaffolds are critical intermediates in the synthesis of Schiff bases, metal complexes, and bioactive agents targeting anti-inflammatory and antimicrobial pathways.

The presence of two electron-withdrawing chlorine atoms and a formyl group on the phenolic ring significantly increases the acidity of the hydroxyl group (


 < 8), necessitating specific adjustments in base strength and solvent choice to minimize side reactions (such as aldol condensation) while maximizing yield.

Reaction Mechanism & Chemical Logic

The Mechanistic Pathway ( )

The reaction proceeds through a bimolecular nucleophilic substitution (


) mechanism.[1]
  • Deprotonation: Potassium carbonate (

    
    ) acts as a mild base, deprotonating the phenol to generate the resonance-stabilized phenoxide anion. The yellow color change often observed is characteristic of the phenoxide formation.
    
  • Nucleophilic Attack: The phenoxide oxygen attacks the

    
    -carbon of ethyl bromoacetate. The bromine atom, a good leaving group, is displaced.[2]
    
  • Irreversibility: The formation of the stable ether linkage and the precipitation of potassium bromide (

    
    ) drive the reaction to completion.
    
Mechanistic Visualization

The following diagram illustrates the molecular transformation and electronic flow.

ReactionMechanism Phenol 3,5-Dichloro-2- hydroxybenzaldehyde Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide TS Transition State [O...C...Br]‡ Phenoxide->TS Attack on alpha-Carbon Electrophile Ethyl Bromoacetate (Electrophile) Electrophile->TS S_N2 Product Ethyl 2-(2,4-dichloro- 6-formylphenoxy)acetate TS->Product Bond Formation Byproduct KBr + KHCO3 TS->Byproduct Leaving Group

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis for 3,5-dichlorosalicylaldehyde.[3]

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Starting Material 3,5-Dichloro-2-hydroxybenzaldehyde (98%+)Nucleophile precursor
Reagent Ethyl bromoacetate (98%)Electrophile (Alkylating agent)
Base Potassium Carbonate (

), Anhydrous
Proton scavenger
Catalyst (Optional) Potassium Iodide (

)
Finkelstein catalyst (accelerates reaction)
Solvent Acetone (HPLC Grade, Dried) or DMFReaction medium
Apparatus Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bathReaction Setup
Safety Pre-Check (CRITICAL)
  • Ethyl Bromoacetate: This compound is a potent lachrymator (tear gas agent) and highly toxic.[4]

    • Requirement: All handling MUST occur inside a functioning fume hood.

    • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

    • Neutralization: Have a solution of aqueous ammonia or dilute NaOH ready to neutralize spills.

Step-by-Step Procedure
Phase 1: Activation (Deprotonation)
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Dissolution: Add 3,5-dichloro-2-hydroxybenzaldehyde (1.91 g, 10.0 mmol) to the flask.

  • Solvent: Add dry Acetone (30 mL). Note: DMF (15 mL) can be used if higher temperatures (>60°C) are required, but Acetone allows for easier workup.

  • Base Addition: Add anhydrous

    
      (2.76 g, 20.0 mmol, 2.0 equiv).
    
  • Activation: Stir the mixture at room temperature for 15–30 minutes.

    • Observation: The solution will likely turn bright yellow/orange, indicating the formation of the phenoxide anion.

Phase 2: Alkylation
  • Addition: Add Ethyl bromoacetate (1.2 mL, ~11.0 mmol, 1.1 equiv) dropwise to the stirring suspension.

    • Optional: Add a catalytic amount of Potassium Iodide (

      
      , ~10 mg) to speed up the reaction via in-situ formation of the more reactive ethyl iodoacetate.
      
  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (

    
     for acetone) for 4–6 hours .
    
    • Monitoring: Monitor progress via TLC (Hexane:Ethyl Acetate, 8:2). The starting phenol spot (lower

      
      ) should disappear, and a new product spot (higher 
      
      
      
      ) should appear.
Phase 3: Workup & Isolation
  • Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic solids (

    
     and 
    
    
    
    ) using a sintered glass funnel or Celite pad. Wash the solid cake with fresh acetone (10 mL).
  • Concentration: Remove the solvent (acetone) from the filtrate using a rotary evaporator under reduced pressure.

  • Extraction (if DMF used or for higher purity):

    • Dissolve the residue in Ethyl Acetate (50 mL).

    • Wash with Water (

      
       mL) to remove residual salts/DMF.
      
    • Wash with Brine (20 mL).

    • Dry the organic layer over Anhydrous Sodium Sulfate (

      
      ).[2][5][6][7]
      
  • Final Isolation: Filter the drying agent and concentrate the solvent to yield the crude product.

Purification
  • Recrystallization: The crude product is typically a solid. Recrystallize from Ethanol or a Hexane/Ethyl Acetate mixture to obtain pure crystals.

  • Yield Expectation: 75–90%.

  • Appearance: White to pale yellow needles or powder.

Experimental Workflow Diagram

Workflow Start START: Weigh Reagents (Hood Required) Mix Mix Aldehyde + K2CO3 in Acetone Start->Mix Activate Stir 30 min (RT) (Yellow Color) Mix->Activate AddElec Add Ethyl Bromoacetate (+ cat. KI) Activate->AddElec Reflux Reflux 4-6 Hours (Monitor TLC) AddElec->Reflux Filter Filter Inorganic Solids (Remove KBr/K2CO3) Reflux->Filter Evap Rotary Evaporation Filter->Evap Recryst Recrystallize (Ethanol) Evap->Recryst End Pure Product (Characterization) Recryst->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Data Analysis

Upon isolation, the product should be verified using the following parameters.

TechniqueExpected Signal / ObservationInterpretation
TLC Single spot,

(Hex:EtOAc 7:3)
Purity check; absence of starting phenol.
Melting Point

(Derivative dependent)
Verify against specific literature value for this isomer.
IR Spectroscopy

(ester):


(aldehyde):

Confirms presence of both carbonyl groups.
1H NMR

(s, 1H, CHO)

(s, 2H,

)

(q, 2H, ethyl)

(t, 3H, ethyl)
Confirms structure and alkylation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/base.Use freshly dried acetone and anhydrous

. Water kills the electrophile.
Incomplete Reaction Poor nucleophilicity.Add 5-10 mol% Potassium Iodide (

) to catalyze the reaction. Increase reflux time.
Oily Product Residual solvent or impurities.Dry under high vacuum for 2 hours. Attempt recrystallization with cold ethanol.
Dark Color Oxidation of phenol.Ensure inert atmosphere (

or Ar) if the aldehyde is sensitive (though dichloro derivatives are usually stable).

References

  • Williamson Ether Synthesis Mechanism

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][8][9][10][11]

    • URL:[Link]

  • Source: ChemSpider Synthetic Pages.
  • Synthesis of Phenoxyacetate Deriv

    • Source: MDPI (Molecules). "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy)

      
      /Acetone).[3][7][12][13]
      
    • URL:[Link]

  • Properties of 3,5-Dichlorosalicylaldehyde

    • Source: ResearchGate. "3,5-Dichlorosalicylaldehyde Crystal Structure."
    • URL:[Link]

Sources

Application Notes and Protocols: Efficient Cyclization of 2-Formylphenoxyacetates to Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] This privileged heterocyclic scaffold is present in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the benzofuran ring system allows for extensive functionalization, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects. Consequently, the development of efficient and robust synthetic routes to functionalized benzofurans is of paramount importance to the drug discovery and development pipeline.

This application note provides a detailed guide to the synthesis of benzofurans through the cyclization of 2-formylphenoxyacetates. This method offers a reliable pathway to variously substituted benzofuran-2-carboxylates, which are valuable intermediates for further chemical elaboration. We will explore the underlying reaction mechanism, provide detailed, field-proven protocols for both conventional and microwave-assisted synthesis, and offer insights to ensure successful and reproducible outcomes.

Synthesis of the Precursor: Ethyl 2-Formylphenoxyacetate

The successful synthesis of the target benzofuran begins with the efficient preparation of the starting material, ethyl 2-formylphenoxyacetate. The most common and reliable method for this is the Williamson ether synthesis, which involves the O-alkylation of a salicylaldehyde derivative with an ethyl haloacetate.

Experimental Workflow: Williamson Ether Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Work-up & Purification A Salicylaldehyde Derivative B Anhydrous K2CO3 in DMF A->B Add C Phenoxide Intermediate B->C Stir at RT D Ethyl Bromoacetate C->D Add dropwise E Ethyl 2-Formylphenoxyacetate D->E Heat (e.g., 80°C) F Quench with water E->F G Extract with Ethyl Acetate F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the synthesis of ethyl 2-formylphenoxyacetate.

Protocol 1: Synthesis of Ethyl 2-Formylphenoxyacetate

This protocol is adapted from established procedures for the synthesis of phenoxyacetate esters.[4]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
SalicylaldehydeC₇H₆O₂122.12
Ethyl bromoacetateC₄H₇BrO₂167.00
Anhydrous Potassium Carbonate (K₂CO₃)K₂CO₃138.21
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09
Ethyl acetate (EtOAc)C₄H₈O₂88.11
Brine (saturated NaCl solution)NaCl(aq)-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04

Procedure:

  • To a solution of salicylaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

  • Add ethyl bromoacetate (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure ethyl 2-formylphenoxyacetate.

Expertise & Experience: The use of an anhydrous polar aprotic solvent like DMF is crucial as it solubilizes the reagents and promotes the SN2 reaction. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but mild enough to minimize side reactions like ester hydrolysis.[5] Ensuring all reagents and glassware are dry is critical to prevent the hydrolysis of ethyl bromoacetate.[6]

Cyclization to Benzofurans: Mechanism and Protocols

The transformation of 2-formylphenoxyacetates into benzofurans proceeds via a base-catalyzed intramolecular aldol-type condensation.[7] This reaction is elegant in its atom economy, forming the furan ring through a C-C bond formation.

Reaction Mechanism: Intramolecular Aldol Condensation

The mechanism involves three key steps:

  • Enolate Formation: A base abstracts an acidic α-proton from the carbon adjacent to the ester carbonyl, forming a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbon of the aldehyde group, forming a five-membered ring and a tetrahedral alkoxide intermediate.

  • Dehydration: The alkoxide is protonated, and subsequent elimination of a water molecule (dehydration) under the reaction conditions leads to the formation of the aromatic benzofuran ring.[1][4]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization A Ethyl 2-Formylphenoxyacetate B Base (e.g., K2CO3) A->B Deprotonation at α-carbon C Enolate Intermediate B->C D Alkoxide Intermediate C->D Nucleophilic attack on aldehyde E Hydroxy Intermediate D->E Protonation F Ethyl Benzofuran-2-carboxylate E->F Elimination of H2O

Sources

Optimization of Knoevenagel Condensation for Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the Knoevenagel condensation of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate (CAS 16861-40-8). This substrate, a derivative of 3,5-dichlorosalicylaldehyde, serves as a critical intermediate in the synthesis of ethacrynic acid analogs and related diuretic or anti-inflammatory agents. The presence of electron-withdrawing chlorine atoms at the 2- and 4-positions enhances the electrophilicity of the formyl group, yet imposes significant steric constraints. This guide provides two distinct protocols: a Doebner-Modified Condensation with malonic acid to yield cinnamic acid derivatives, and a Mild Catalytic Condensation with ethyl cyanoacetate. Emphasis is placed on controlling reaction kinetics to prevent the hydrolysis of the sensitive phenoxyacetate ester moiety.

Mechanistic Insight & Substrate Analysis

Structural Considerations

The substrate presents a unique reactivity profile defined by two opposing factors:

  • Electronic Activation: The chlorine atoms at positions 2 and 4 (relative to the phenoxy oxygen) exert a strong inductive effect (

    
    ), increasing the partial positive charge on the aldehyde carbonyl carbon. This theoretically accelerates nucleophilic attack.
    
  • Steric Hindrance: The aldehyde group at position 6 is ortho to the bulky ether linkage (

    
    ). Additionally, the chlorine at position 2 (meta to aldehyde, but part of the rigid aromatic scaffold) contributes to a crowded transition state.
    
Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the mechanistic pathway, highlighting the critical "Aldol-like" addition and the subsequent elimination step.

KnoevenagelMechanism cluster_conditions Critical Control Points Substrate Ethyl 2-(2,4-dichloro- 6-formylphenoxy)acetate Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack ActiveMethylene Active Methylene (Malonic Acid/Ester) Enolate Enolate Ion ActiveMethylene->Enolate Deprotonation Base Base Catalyst (Piperidine/Pyridine) Base->Enolate Enolate->Intermediate Elimination Dehydration (- H2O) Intermediate->Elimination Product α,β-Unsaturated Product Elimination->Product Formation of C=C

Figure 1: Mechanistic pathway of the Knoevenagel condensation.[1] The rate-determining step for hindered aldehydes is often the initial nucleophilic attack or the subsequent dehydration.

Experimental Protocols

Protocol A: Doebner Modification (Synthesis of Cinnamic Acid Derivatives)

Target: Formation of 3-[3,5-dichloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid. Application: This route is preferred when generating the free acrylic acid side chain while attempting to preserve the ethyl ester on the phenoxy group (though partial hydrolysis is a risk, anhydrous conditions are vital).

Reagents & Materials:

  • Substrate: Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate (1.0 eq)

  • Reagent: Malonic Acid (1.2 eq)[2]

  • Solvent: Anhydrous Pyridine (5-10 volumes)

  • Catalyst: Piperidine (0.1 eq)

  • Quench: 2M HCl (cold)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve 10 mmol of the substrate in 15 mL of anhydrous pyridine.

  • Addition: Add 12 mmol (1.25 g) of Malonic acid. Stir until dissolved.

  • Catalysis: Add 1 mmol (approx. 100 µL) of Piperidine.

  • Reaction: Heat the mixture to 80°C for 2 hours, then raise to 100°C for 1 hour to ensure complete decarboxylation. Note: Evolution of CO₂ gas indicates reaction progress.

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly pour the mixture into 100 mL of ice-cold 2M HCl with vigorous stirring. (The acid neutralizes the pyridine and precipitates the product).

  • Isolation: Filter the resulting precipitate. Wash the cake with cold water (3 x 20 mL) to remove residual pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure acrylic acid derivative.

Protocol B: Mild Condensation with Ethyl Cyanoacetate

Target: Formation of Ethyl 2-cyano-3-[3,5-dichloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylate. Application: High-yield synthesis under mild conditions, avoiding decarboxylation.

Reagents & Materials:

  • Substrate: Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate (1.0 eq)

  • Reagent: Ethyl Cyanoacetate (1.1 eq)

  • Solvent: Toluene or Ethanol[2]

  • Catalyst: Piperidine (0.05 eq) + Glacial Acetic Acid (0.05 eq)

Step-by-Step Procedure:

  • Setup: Equip a flask with a Dean-Stark trap (if using Toluene) or a simple reflux condenser (if using Ethanol).

  • Mixing: Dissolve 10 mmol of substrate and 11 mmol of Ethyl Cyanoacetate in 30 mL of Toluene.

  • Catalyst Addition: Add 5 drops of Piperidine and 5 drops of Glacial Acetic Acid.

  • Reflux: Heat to reflux with azeotropic removal of water (Dean-Stark). Reaction is typically complete within 3-4 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). The product will appear as a UV-active spot with lower R_f than the aldehyde.

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in EtOAc and wash with saturated NaHCO₃ (to remove acetic acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.[3]

  • Crystallization: The crude oil often solidifies upon standing or trituration with cold hexane.

Data Summary & Optimization Table

ParameterProtocol A (Doebner)Protocol B (Cyanoacetate)
Active Reagent Malonic AcidEthyl Cyanoacetate
Solvent PyridineToluene (Dean-Stark)
Catalyst Piperidine (Base)Piperidine/AcOH (Buffer)
Temperature 80–100°C110°C (Reflux)
Primary Risk Decarboxylation control; Ester hydrolysisIncomplete water removal
Typical Yield 65–75%85–92%
Product Type Acrylic Acid (COOH)

-Cyano Ester

Purification & Analysis Workflow

The following diagram outlines the logical flow for purifying the reaction mixture, ensuring high purity for downstream applications.

PurificationWorkflow Crude Crude Reaction Mixture Quench Acidic Quench (HCl) Crude->Quench Protocol A Wash Wash (Water/Brine) Crude->Wash Protocol B Filtration Filtration/Extraction Quench->Filtration Recryst Recrystallization (EtOH/H2O) Filtration->Recryst Wash->Recryst Analysis QC Analysis (NMR, HPLC, MP) Recryst->Analysis

Figure 2: Standardized purification workflow for Knoevenagel products of phenoxyacetate derivatives.

Quality Control Criteria
  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the aldehyde singlet (
    
    
    ppm) and the appearance of the vinylic proton signal (
    
    
    ppm).
  • Melting Point: Sharp melting range (< 2°C variation) indicates high purity.

  • HPLC: >98% purity required for biological testing.

Troubleshooting & Safety

  • Ester Hydrolysis: The ethyl ester on the phenoxy tail is susceptible to hydrolysis in strong aqueous base.

    • Solution: Use anhydrous pyridine and avoid aqueous workups until the reaction is quenched. If the di-acid (hydrolyzed ester) is observed, reduce the temperature or switch to Protocol B.

  • Incomplete Reaction: Steric hindrance from the 2,4-dichloro substitution may slow the reaction.

    • Solution: Use a Dean-Stark apparatus to physically remove water, driving the equilibrium forward (Le Chatelier's principle).

  • Cannizzaro Side Reaction: In the presence of strong concentrated base, the aldehyde can disproportionate.

    • Solution: Stick to weak amine catalysts (piperidine/pyridine) and avoid NaOH/KOH.

References

  • Knoevenagel Condensation Overview

    • Jones, G. "The Knoevenagel Condensation."[1][2][4][5][6][7] Organic Reactions, 2011.[6][7]

  • Substrate Synthesis & Properties

    • BenchChem.[8] "Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate" (Analogous Chemistry).[8]

  • Catalytic Methods

    • Yadav, J. S., et al. "Phosphane-Catalyzed Knoevenagel Condensation." European Journal of Organic Chemistry, 2004.

  • Malonic Acid Condensation (Doebner)

    • Master Organic Chemistry. "The Malonic Ester Synthesis."

Sources

Synthesis of substituted coumarins from Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-CS101

Title: Robust Synthesis of Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate: A Detailed Protocol and Mechanistic Insight

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate, a key intermediate in the development of pharmacologically active compounds. Starting from Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate, this protocol details a base-catalyzed intramolecular condensation reaction. We offer in-depth mechanistic explanations, a step-by-step experimental procedure, characterization data, and troubleshooting advice to ensure reliable and reproducible results. The methodology is designed to be both efficient and scalable for applications in drug discovery and materials science.

Introduction and Scientific Rationale

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds widely distributed in nature and are foundational scaffolds in medicinal chemistry.[1][2] Their derivatives are known to exhibit a wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[3][4] The specific substitution pattern on the coumarin ring is critical for modulating this bioactivity, making the development of precise and versatile synthetic routes a key objective for organic chemists.

The synthesis described herein focuses on an intramolecular base-catalyzed condensation, a variant of the classical Perkin or Aldol-type reactions.[5][6][7] This approach is particularly effective for constructing the coumarin core from ortho-formylphenoxyacetate precursors. By utilizing Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate, we can directly synthesize a highly functionalized coumarin bearing electron-withdrawing chlorine atoms at the 6 and 8 positions, which are valuable handles for further chemical modification.

Reaction Mechanism: An Intramolecular Aldol-Type Condensation

The transformation of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate into the corresponding coumarin proceeds via a base-catalyzed intramolecular cyclization. This reaction is a classic example of carbonyl condensation chemistry, where a single molecule contains both the nucleophilic enolate donor and the electrophilic carbonyl acceptor.[8][9]

The mechanism unfolds in several key steps:

  • Enolate Formation: A suitable base, such as sodium ethoxide (NaOEt), abstracts an acidic α-proton from the carbon adjacent to the ester carbonyl. This deprotonation generates a reactive enolate intermediate. The choice of base is critical; its strength must be sufficient to deprotonate the α-carbon but not so strong as to promote unwanted side reactions like ester hydrolysis.

  • Intramolecular Nucleophilic Attack: The newly formed enolate acts as an intramolecular nucleophile, attacking the electrophilic carbon of the aldehyde group on the same molecule.[7] This cyclization step forms a new carbon-carbon bond and a six-membered ring intermediate, a thermodynamically favored process.[8][9]

  • Aldol Addition Product: The initial cyclization yields a cyclic β-hydroxy ester intermediate (an alkoxide, which is then protonated during workup).

  • Dehydration (Elimination): Under the reaction conditions, this intermediate readily undergoes dehydration (loss of a water molecule). The α-proton is abstracted, and the hydroxyl group leaves, forming a double bond and creating the conjugated α,β-unsaturated lactone system characteristic of the coumarin ring. This final elimination step is often the thermodynamic driving force for the reaction.

This intramolecular pathway is highly efficient as the reactive centers are held in close proximity, favoring ring formation over intermolecular reactions.[9]

Experimental Protocol

This protocol provides a self-validating system for the synthesis and purification of Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetateN/A291.105.0 g (17.17 mmol)Starting Material
Sodium Ethoxide (NaOEt)141-52-668.051.28 g (18.89 mmol)1.1 equivalents, anhydrous
Anhydrous Ethanol (EtOH)64-17-546.07100 mLSolvent, must be dry
2M Hydrochloric Acid (HCl)7647-01-036.46~20 mLFor neutralization/workup
Ethyl Acetate (EtOAc)141-78-688.11200 mLFor extraction
Brine (Saturated NaCl solution)7647-14-558.4450 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 gFor drying organic phase
Silica Gel (for column chromatography)7631-86-960.08As needed230-400 mesh
Hexanes/Ethyl Acetate MixtureN/AN/AAs neededEluent for chromatography

Safety Precautions:

  • Handle sodium ethoxide with extreme care. It is corrosive and reacts violently with water. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • All procedures should be performed in a well-ventilated fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate (5.0 g, 17.17 mmol).

  • Solvent Addition: Add anhydrous ethanol (100 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Base Addition: Carefully add sodium ethoxide (1.28 g, 18.89 mmol) to the solution in portions. The addition is exothermic, and the solution may turn yellow or orange.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction completion.

  • Work-up (Quenching & Neutralization): After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully add 2M HCl dropwise to neutralize the excess base until the pH is approximately 2-3. A precipitate will likely form.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Add deionized water (50 mL) and ethyl acetate (100 mL) to the residue. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (50 mL each).

  • Washing & Drying: Combine all organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification and Characterization
  • Purification: The crude product is typically a solid. It can be purified by either:

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or ethyl acetate and allow it to cool slowly to form crystals.

    • Column Chromatography: If impurities persist, purify the crude material on a silica gel column using a gradient of Hexanes:Ethyl Acetate as the eluent.

  • Characterization:

    • Yield: Calculate the percentage yield of the purified product. A typical yield for this reaction is in the range of 80-95%.

    • Melting Point: Determine the melting point of the pure compound and compare it to literature values if available. A sharp melting point is indicative of high purity.[10][11]

    • Spectroscopy: Confirm the structure using standard spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR). The formation of the coumarin can be confirmed by the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a characteristic singlet for the C4-proton of the coumarin ring (~8.5-9.0 ppm) in the ¹H NMR spectrum.[12][13]

Visualization of the Synthetic Workflow

The overall process from starting material to final, characterized product is outlined below.

Synthesis_Workflow cluster_prep Reaction Phase cluster_workup Work-up & Purification Start Start: Ethyl 2-(2,4-dichloro-6- formylphenoxy)acetate Setup Dissolve in Anhydrous EtOH Add NaOEt (Base) Start->Setup React Reflux (78°C) 2-4 hours Setup->React Quench Cool & Neutralize (2M HCl) React->Quench Extract Solvent Evaporation Liquid-Liquid Extraction (EtOAc/H2O) Quench->Extract Purify Dry (MgSO4) Recrystallization or Column Chromatography Extract->Purify Final Final Product: Ethyl 6,8-dichloro-2-oxo- 2H-chromene-3-carboxylate Purify->Final Characterize Characterization (NMR, MP, Yield) Final->Characterize

Sources

Troubleshooting & Optimization

Preventing hydrolysis of ethyl ester during phenoxyacetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing even well-established compounds can present challenges. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of ethyl phenoxyacetate, with a specific focus on preventing the hydrolysis of the ethyl ester, a common and frustrating side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ethyl ester hydrolysis during phenoxyacetate synthesis?

The primary cause of ethyl ester hydrolysis during the synthesis of ethyl phenoxyacetate is the presence of hydroxide ions (OH⁻), typically from a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), in the presence of water.[1][2] This reaction, known as saponification, is a base-promoted hydrolysis of the ester to form a carboxylate salt (sodium phenoxyacetate) and ethanol.[3][4][5] While a base is necessary to deprotonate the phenol for the initial Williamson ether synthesis, an excess of a strong base in an aqueous environment creates ideal conditions for this unwanted side reaction.[6][7]

Q2: Why is saponification a problem in this synthesis?

Saponification is problematic because it converts your desired ethyl phenoxyacetate product into the corresponding carboxylate salt. This not only reduces the yield of the target ester but also introduces a byproduct that can complicate the purification process. The carboxylate salt has significantly different solubility properties than the ester, which can make extraction and isolation more challenging.

Q3: Can I use an acid catalyst instead of a base to avoid hydrolysis?

While acid-catalyzed hydrolysis of esters is also a known reaction, it is generally reversible and much slower than base-promoted hydrolysis.[1][2] However, the initial step of phenoxyacetate synthesis via the Williamson ether synthesis requires a base to deprotonate the phenol, making it a more effective nucleophile.[6][7] Therefore, avoiding a base altogether is not practical for this specific synthetic route. The key is to control the reaction conditions to favor the ether synthesis over the ester hydrolysis.

Q4: What is the role of a phase-transfer catalyst (PTC) and can it help?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[8][9] In the context of phenoxyacetate synthesis, a PTC can be highly beneficial. It allows for the use of a solid, less-hydrated base (like anhydrous potassium carbonate) and an organic solvent.[10][11] The PTC, often a quaternary ammonium salt, transports the phenoxide anion from the solid or aqueous phase into the organic phase to react with the ethyl chloroacetate.[8] This minimizes the presence of water and strong bases in the reaction environment, thereby significantly reducing the risk of ester hydrolysis.[12]

Troubleshooting Guide

Here, we address specific issues you might encounter during your experiment and provide a systematic approach to resolving them.

Problem 1: Low yield of ethyl phenoxyacetate and presence of a water-soluble acidic byproduct.
  • Symptom: After the reaction and workup, the yield of the desired ester is significantly lower than expected. During an aqueous wash, you notice that a significant portion of your product seems to be dissolving in the basic wash, and acidification of this aqueous layer precipitates a white solid.

  • Probable Cause: Significant hydrolysis of the ethyl phenoxyacetate has occurred, leading to the formation of phenoxyacetic acid (as its carboxylate salt).

  • Troubleshooting Steps:

    • Re-evaluate Your Base:

      • Strong vs. Weak Base: If you are using a strong base like NaOH or KOH in an aqueous solution, you are creating a high-risk environment for saponification.[13] Consider switching to a weaker, solid base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] These bases are strong enough to deprotonate the phenol but are less likely to promote widespread ester hydrolysis.

      • Stoichiometry: Ensure you are not using a large excess of the base. A slight excess (1.1-1.5 equivalents) is often sufficient to drive the deprotonation of the phenol to completion.

    • Solvent Selection:

      • Anhydrous Conditions: The presence of water is a key ingredient for hydrolysis.[1][2] Use anhydrous solvents like acetone, acetonitrile, or dimethylformamide (DMF). Ensure your glassware is thoroughly dried before starting the reaction.

      • Aprotic Solvents: Dipolar aprotic solvents can help to minimize dehydrohalogenation side products.[7]

    • Implement Phase-Transfer Catalysis (PTC):

      • As mentioned in the FAQs, using a PTC is a highly effective strategy.[10][11] A typical protocol would involve stirring the phenol, ethyl chloroacetate, and a solid base (e.g., K₂CO₃) in an organic solvent (e.g., toluene or acetonitrile) with a catalytic amount of a PTC (e.g., tetrabutylammonium bromide). This setup keeps the concentration of water and hydroxide ions in the organic phase extremely low.

    • Temperature Control:

      • While heating is necessary to drive the Williamson ether synthesis, excessive temperatures can also accelerate the rate of hydrolysis.[14][15] Monitor the reaction temperature carefully. If using a strong base, consider running the reaction at a lower temperature for a longer period.

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis with a Weak Base

This protocol is designed to minimize the risk of ester hydrolysis by using a weaker, solid base and an anhydrous solvent.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Reaction:

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the solid with a small amount of acetone.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl phenoxyacetate.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Phenoxyacetate Synthesis using Phase-Transfer Catalysis

This protocol is a robust method that is highly effective at preventing ester hydrolysis.

  • Preparation:

    • To a round-bottom flask, add phenol (1.0 eq), ethyl chloroacetate (1.1 eq), anhydrous potassium carbonate (2.0 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq), and toluene.

  • Reaction:

    • Heat the mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction by TLC or Gas Chromatography (GC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water to dissolve the inorganic salts.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification:

    • The crude product can be purified by vacuum distillation.

Data Summary

ParameterConventional Method (High Hydrolysis Risk)Optimized Method (Low Hydrolysis Risk)
Base NaOH or KOH (aqueous)Anhydrous K₂CO₃ or Cs₂CO₃
Solvent Ethanol/Water mixtureAnhydrous Acetone, Acetonitrile, or DMF
Catalyst NonePhase-Transfer Catalyst (optional but recommended)
Temperature Often higher temperatures requiredModerate temperatures (reflux of acetone)
Typical Yield Can be low (<60%) with significant byproductGenerally high (>85%)
Workup Complexity Can be complicated by the need to separate the acid byproductStraightforward extraction

Visualizing the Chemistry

To better understand the competing reactions, consider the following diagrams:

Desired Reaction: Williamson Ether Synthesis

G Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide -H⁺ Base Base (e.g., K₂CO₃) Base->Phenoxide Product Ethyl Phenoxyacetate Phenoxide->Product + Ethyl Chloroacetate -Cl⁻ EtCA Ethyl Chloroacetate EtCA->Product

Caption: The desired Sₙ2 reaction pathway.

Side Reaction: Saponification (Ester Hydrolysis)

G Ester Ethyl Phenoxyacetate Intermediate Tetrahedral Intermediate Ester->Intermediate Hydroxide Hydroxide Ion (OH⁻) (from strong base + water) Hydroxide->Intermediate Nucleophilic Attack Carboxylate Phenoxyacetate Ion Intermediate->Carboxylate - Ethoxide Ethanol Ethanol Intermediate->Ethanol

Caption: The undesired base-promoted hydrolysis pathway.

Troubleshooting Workflow

G Start Low Yield of Ethyl Phenoxyacetate? CheckBase What base was used? Start->CheckBase StrongBase Strong Base (NaOH, KOH)? CheckBase->StrongBase WeakBase Weak Base (K₂CO₃)? CheckBase->WeakBase CheckSolvent Was the solvent anhydrous? StrongBase->CheckSolvent No Solution1 Switch to a weaker, anhydrous base (e.g., K₂CO₃). StrongBase->Solution1 Yes WeakBase->CheckSolvent AqueousSolvent Aqueous/Protic Solvent? CheckSolvent->AqueousSolvent AnhydrousSolvent Anhydrous Aprotic Solvent CheckSolvent->AnhydrousSolvent No OptimizeTemp Optimize Reaction Temperature AqueousSolvent->OptimizeTemp No Solution2 Use an anhydrous solvent. AqueousSolvent->Solution2 Yes AnhydrousSolvent->OptimizeTemp ConsiderPTC Implement Phase-Transfer Catalysis Solution3 Adopt a PTC protocol for improved results. ConsiderPTC->Solution3 OptimizeTemp->ConsiderPTC

Caption: A logical approach to troubleshooting low yields.

References

  • Vedantu. (n.d.). Saponification of ethyl acetate CH3COOC2H5NaOH Saponification class 12 chemistry CBSE. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Ester hydrolysis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (2024, January 20). Williamson ether synthesis. Retrieved from [Link]

  • Converti, A., et al. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. Retrieved from [Link]

  • SS/Chem/BHU. (n.d.). Determine the rate constant of the saponification of Ethylacetate by NaOH conductometrically. Retrieved from [Link]

  • Iranian Journal of Chemical Engineering. (2012). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Retrieved from [Link]

  • Scribd. (n.d.). Saponification of Ethyl Acetate Experiment. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Quora. (2023, April 13). What is the kinetic study of the saponification of ethyl acetate practical? Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Zhang, T., et al. (2005). Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media. Journal of Zhejiang University. Science. B, 6(3), 175–181. Retrieved from [Link]

  • PubMed. (2005). Optimization of technological conditions for one-pot synthesis of (S)-alpha-cyano-3-phenoxybenzyl acetate in organic media. Retrieved from [Link]

  • eGyanKosh. (n.d.). To study the kinetics of saponification of an ester by titrimetry. Retrieved from [Link]

  • Transtutors. (2023, May 16). Williamson Ether Synthesis One of the side reactions in this... Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Journal of Zhejiang University. (2005). Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media*. Retrieved from [Link]

  • Google Patents. (2013). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
  • CRDEEP Journals. (2018). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Phase-transfer catalyst. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2019, July 2). (PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Pharmaceutical Technology. (2007, March 2). Optimization Strategies for API Synthesis and Formulation Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl diethoxyacetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl phenoxyacetate. Retrieved from [Link]

  • DergiPark. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Retrieved from [Link]

Sources

Controlling side reactions in the synthesis of formylphenoxy esters

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of formylphenoxy esters. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthetic route and achieve optimal results.

Introduction: The Synthetic Challenge

The synthesis of formylphenoxy esters typically involves a two-stage process: the formylation of a phenol followed by the esterification of the resulting hydroxybenzaldehyde derivative. While seemingly straightforward, this pathway is fraught with potential side reactions that can significantly impact yield, purity, and reproducibility. The presence of three reactive sites—the phenolic hydroxyl, the aromatic ring, and the formyl group—necessitates a carefully considered strategy to ensure chemoselectivity and minimize the formation of undesired byproducts. This guide will address the most common challenges at each stage of the synthesis.

Part 1: Troubleshooting the Formylation of Phenols

The introduction of a formyl group onto a phenolic ring is the foundational step in the synthesis of formylphenoxy precursors. The choice of formylation method is critical and often depends on the substitution pattern of the phenol and the desired regioselectivity. Here, we address common issues associated with the most frequently employed formylation reactions.

Frequently Asked Questions (FAQs): Formylation

Q1: My Duff reaction is producing a significant amount of di-formylated product. How can I improve the selectivity for mono-formylation?

A1: Di-formylation is a common side reaction in the Duff reaction, especially when both ortho positions to the hydroxyl group are available.[1] To favor mono-formylation, you can carefully control the stoichiometry of the reagents. Reducing the amount of hexamethylenetetramine (HMTA) relative to the phenolic substrate can significantly increase the yield of the mono-formylated product.[1]

  • Expert Insight: Begin with a 1:1 molar ratio of your phenol to HMTA. If di-formylation persists, consider a slight excess of the phenol. Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the formation of the mono-formylated product is maximized.

Q2: I am observing significant resin/polymer formation in my formylation of a phenol. What is causing this and how can I prevent it?

A2: Phenol-formaldehyde resin formation is a known side reaction, particularly under conditions where formaldehyde or a formaldehyde equivalent is used.[1] This occurs through repeated hydroxymethylation and subsequent condensation reactions.[1] To minimize resin formation, consider the following:

  • Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if possible.

  • Temperature Management: Avoid excessively high temperatures, which can accelerate polymerization. For instance, in a Duff reaction using trifluoroacetic acid (TFA), keeping the temperature around 70°C can help prevent undesired polymerization.[1]

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.

Q3: My Reimer-Tiemann reaction is giving a mixture of ortho and para isomers. How can I improve the regioselectivity?

A3: The Reimer-Tiemann reaction often yields a mixture of ortho and para isomers, with the ortho product typically predominating.[1] The ortho-selectivity is attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[1] While achieving complete selectivity can be challenging, the ortho:para ratio can be influenced by the reaction conditions. The presence of a positive counterion from the base can favor the ortho product through chelation.

  • Troubleshooting Steps:

    • Choice of Base: The counterion of the base can influence the ortho:para ratio. Using bases with cations that can coordinate with the phenoxide, such as KOH, can enhance ortho selectivity.

    • Solvent System: The reaction is often run in a biphasic system, and the choice of phase-transfer catalyst or emulsifying agent can affect the outcome.[1]

Logical Workflow for Troubleshooting Formylation Side Reactions

formylation_troubleshooting start Start: Undesired Side Products in Formylation check_reaction Identify Primary Side Product start->check_reaction difform Di-formylation check_reaction->difform e.g., Duff Reaction resin Resin/Polymer Formation check_reaction->resin e.g., Duff or Casiraghi Reaction isomers Ortho/Para Isomers check_reaction->isomers e.g., Reimer-Tiemann Reaction adjust_stoich Adjust Phenol:HMTA Ratio to > 1:1 difform->adjust_stoich control_temp Lower Reaction Temperature resin->control_temp change_base Optimize Base (e.g., KOH for ortho-selectivity) isomers->change_base monitor_rxn Monitor Reaction Progress (TLC/HPLC) adjust_stoich->monitor_rxn stop_at_max Stop Reaction at Max Mono-product monitor_rxn->stop_at_max solution_difform Solution: Improved Mono-formylation stop_at_max->solution_difform reduce_time Minimize Reaction Time control_temp->reduce_time solution_resin Solution: Minimized Polymerization reduce_time->solution_resin optimize_solvent Adjust Solvent System/Phase-Transfer Catalyst change_base->optimize_solvent solution_isomers Solution: Improved Regioselectivity optimize_solvent->solution_isomers

Caption: Troubleshooting workflow for common formylation side reactions.

Part 2: Controlling Side Reactions During Esterification

Once the formylphenoxy precursor is obtained, the subsequent esterification step presents its own set of challenges. The reactivity of the formyl group and the phenolic hydroxyl must be carefully managed to prevent unwanted transformations.

Frequently Asked Questions (FAQs): Esterification

Q4: I'm concerned about the stability of the formyl group under my planned esterification conditions. What are the main risks and how can I mitigate them?

A4: The primary risks to the formyl group during esterification are oxidation to a carboxylic acid and, under certain conditions, reduction or participation in condensation reactions.

  • Oxidation: Strong oxidizing agents will convert the aldehyde to a carboxylic acid. If your esterification protocol involves an oxidative step, the formyl group must be protected. However, most standard esterification methods are not oxidative. For direct oxidative esterification of an alcohol to an ester, the aldehyde intermediate is susceptible to further oxidation.[2]

  • Fischer Esterification (Acid Catalysis): The formyl group is generally stable under acidic conditions used for Fischer esterification.[3][4][5] However, prolonged reaction times at high temperatures in the presence of an alcohol could potentially lead to acetal formation with the formyl group. This is a reversible process and can be minimized by controlling reaction time and temperature.[6][7]

  • Base-Catalyzed Transesterification: Strong basic conditions, especially at elevated temperatures, can lead to Cannizzaro-type disproportionation reactions of the aldehyde or other condensation side reactions. Milder basic conditions are generally preferred.

Q5: What is the best method for esterifying a formyl-substituted phenol to avoid side reactions?

A5: The choice of esterification method depends on the specific substrate and the desired ester. Here are some reliable options:

  • Steglich Esterification (DCC/DMAP): This is a mild and effective method for substrates that are sensitive to acid.[8][9][10] The reaction is typically carried out at room temperature, which minimizes the risk of side reactions involving the formyl group. Dicyclohexylcarbodiimide (DCC) is used as a coupling reagent, and 4-dimethylaminopyridine (DMAP) serves as a catalyst.[9][10] A common byproduct is dicyclohexylurea (DCU), which can often be removed by filtration.[11]

  • Acid Chloride Method: Converting the carboxylic acid to an acid chloride followed by reaction with the formyl-substituted phenol is a highly efficient and generally irreversible method.[12][13] This approach avoids the use of strong acids or bases in the final esterification step. A mild base like pyridine is often used to scavenge the HCl byproduct.[1][12]

  • One-Pot Phenolic Acid Esterification: Recent methods allow for the one-pot conversion of phenolic acids to their corresponding esters by using a reagent that simultaneously protects the phenolic hydroxyl and activates the carboxylic acid.[6]

Q6: Should I protect the formyl group before esterification?

A6: In many cases, protection of the formyl group is not necessary if mild esterification conditions are chosen (e.g., Steglich esterification, acid chloride method). However, if your synthetic route requires harsh conditions that could affect the aldehyde (e.g., strong bases, reducing agents, or oxidizing agents for other functional groups in the molecule), protection is advisable.

  • Recommended Protecting Group: The most common and effective protecting group for aldehydes is a cyclic acetal, formed by reacting the aldehyde with a diol (e.g., ethylene glycol) under acidic catalysis.[6][7][14] Acetals are stable to basic, nucleophilic, and reducing conditions and can be readily removed with mild aqueous acid.[1][7]

Data Summary: Comparison of Esterification Methods for Formylphenoxy Substrates
MethodCatalyst/ReagentTemperatureKey AdvantagesPotential Side Reactions/Issues
Fischer Esterification Strong Acid (e.g., H₂SO₄)RefluxInexpensive reagents.Reversible reaction; potential for acetal formation with the formyl group at high temperatures.[3][4][5]
Steglich Esterification DCC, DMAPRoom TemperatureMild conditions, suitable for acid-sensitive substrates.[8][9][10]Formation of DCU byproduct, which requires removal.[11]
Acid Chloride Method Thionyl Chloride (for acid chloride formation), Pyridine0°C to Room TempHigh reactivity, irreversible reaction.[12][13]Acid chlorides are moisture-sensitive.[12]
Transesterification Acid or BaseVariesCan be useful for specific transformations.Under basic conditions, risk of Cannizzaro or condensation reactions of the aldehyde.

Part 3: Experimental Protocol - A Validated Approach

This section provides a detailed, step-by-step protocol for the synthesis of a model formylphenoxy ester, ethyl 2-(4-formylphenoxy)acetate, via a two-step process involving Williamson ether synthesis followed by esterification. This method avoids direct formylation of a pre-formed ester, which can be problematic.

Step 1: Synthesis of 4-Hydroxybenzaldehyde

This protocol assumes 4-hydroxybenzaldehyde is the starting material. If you are preparing it, a reliable method is the Duff reaction with controlled stoichiometry to favor mono-formylation.

Step 2: Synthesis of Ethyl 2-(4-formylphenoxy)acetate

This procedure is adapted from established Williamson ether synthesis protocols.

Materials:

  • 4-Hydroxybenzaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture vigorously at room temperature for 20 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Workflow for the Synthesis of Ethyl 2-(4-formylphenoxy)acetate

synthesis_workflow start Start: 4-Hydroxybenzaldehyde reagents Add K₂CO₃ and Ethyl Bromoacetate in Acetone start->reagents reflux Reflux for 8-12 hours reagents->reflux workup Work-up: Filtration, Extraction, and Drying reflux->workup purification Purification: Column Chromatography workup->purification product Product: Ethyl 2-(4-formylphenoxy)acetate purification->product

Caption: Synthetic workflow for ethyl 2-(4-formylphenoxy)acetate.

Part 4: Managing Side Reactions of the Final Product

Even after successful synthesis, formylphenoxy esters can be susceptible to degradation or participation in unwanted reactions.

Frequently Asked Questions (FAQs): Product Stability

Q7: My formylphenoxy ester is decomposing during storage. What are the likely degradation pathways and how can I improve its stability?

A7: The two most likely degradation pathways are hydrolysis of the ester and oxidation of the formyl group.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[15][16] To prevent this, store the compound in a dry, neutral environment. Avoid exposure to moisture and acidic or basic contaminants.

  • Oxidation: The formyl group can be slowly oxidized to a carboxylic acid upon exposure to air (autoxidation). To minimize this, store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a sealed container, preferably at low temperatures.

Q8: I am performing a subsequent reaction on another part of the molecule. What common reagents are incompatible with the formylphenoxy ester moiety?

A8: The formyl and ester groups are reactive towards a range of reagents.

  • Strong Nucleophiles/Bases: Grignard reagents, organolithiums, and strong reducing agents like lithium aluminum hydride (LiAlH₄) will react with both the ester and the aldehyde.

  • Strong Oxidizing Agents: Reagents like potassium permanganate or chromic acid will oxidize the aldehyde.

  • Strong Acids/Bases with Heat: These conditions will likely lead to the hydrolysis of the ester.[15][16]

If reactions with such reagents are necessary, consider protecting the formyl group as an acetal. The ester group can be more challenging to protect, and it may be more strategic to introduce the ester functionality later in the synthetic sequence.

Conclusion

The successful synthesis of formylphenoxy esters hinges on a proactive approach to controlling side reactions. By carefully selecting formylation and esterification methods, judiciously applying protecting group strategies when necessary, and maintaining awareness of the stability of the final product, researchers can significantly improve yields, purity, and the overall efficiency of their synthetic endeavors. This guide provides a framework for troubleshooting common issues, but as with all synthetic chemistry, careful observation and methodical optimization are key to success.

References

  • T. T. T. Ngan, H. T. T. Nguyen, T. T. Dang, T. D. Le, H. T. Nguyen, T. M. H. Le, "One-Pot Esterification and Amidation of Phenolic Acids," Tetrahedron Letters, vol. 55, no. 43, pp. 5953-5956, 2014. [Link]

  • Chemistry Steps, "Acetals as Protecting Groups for Aldehydes and Ketones," Chemistry Steps. [Link]

  • Scribd, "Phenol Formylation," Scribd. [Link]

  • KPU Pressbooks, "2.6 Protecting Groups in Synthesis – Organic Chemistry II," KPU Pressbooks. [Link]

  • ResearchGate, "Esters Derived from Vanillin and Vanillal and Aromatic and Functionalized Aliphatic Carboxylic Acids," ResearchGate. [Link]

  • Scribd, "Experiment 3: Esterifications Reactions of Vanillin: The Use of NMR To Determine A Structure," Scribd. [Link]

  • ResearchGate, "What's the best way for removing extra DCC and DMAP in an esterification reaction?," ResearchGate. [Link]

  • YouTube, "EXPERIMENT 3A: ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION)," YouTube, 02-Nov-2020. [Link]

  • Organic Chemistry Portal, "Steglich Esterification," Organic Chemistry Portal. [Link]

  • YouTube, "EXPERIMENT 3B: ESTERIFICATION REACTIONS OF VANILLIN (ACIDIC CONDITION)," YouTube, 02-Nov-2020. [Link]

  • EXPERIMENT 65 NOTES, N.A. [Link]

  • Wikipedia, "Steglich esterification," Wikipedia. [Link]

  • Wikipedia, "Fischer–Speier esterification," Wikipedia. [Link]

  • Organic Syntheses, "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate," Organic Syntheses. [Link]

  • Organic Chemistry Portal, "Steglich Esterification," Organic Chemistry Portal. [Link]

  • Khan Academy, "Esterification of phenols," Khan Academy. [Link]

  • Master Organic Chemistry, "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions," Master Organic Chemistry, 16-Nov-2022. [Link]

  • Organic Chemistry Portal, "Fischer Esterification," Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts, "2.8: Acid Halides for Ester Synthesis," Chemistry LibreTexts, 22-May-2021. [Link]

  • Chemistry LibreTexts, "2.8: Acid Halides for Ester Synthesis," Chemistry LibreTexts, 22-May-2021. [Link]

  • Chemistry Steps, "Reactions of Acid Chlorides (ROCl) with Nucleophiles," Chemistry Steps. [Link]

  • YouTube, "Esterification using Acid Chloride and Alcohol," YouTube, 23-Apr-2021. [Link]

  • Chemistry Steps, "Reactions of Acid Chlorides (ROCl) with Nucleophiles," Chemistry Steps. [Link]

  • Additive-Mediated Selective Oxidation of Alcohols to Esters via Synergistic Effect Using Single Cation Cobalt Catalyst Stabilized with Inorganic Ligand - PMC. [Link]

  • Wikipedia, "Ester hydrolysis," Wikipedia. [Link]

  • Organic Chemistry Data, "Ester to Acid - Common Conditions," Organic Chemistry Data. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous confirmation of molecular structure is the bedrock upon which all subsequent research is built. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a first-line, indispensable tool for elucidating the intricate architecture of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate, a compound of interest for its potential applications as a synthetic intermediate.

This document moves beyond a mere recitation of spectral data. It is designed to provide researchers with the causal reasoning behind spectral assignments, a comparative framework against structurally similar molecules, and the practical knowledge to independently verify these findings. Our approach is grounded in the principles of scientific integrity, ensuring that every claim is supported by verifiable data and authoritative references.

The Molecular Blueprint: Assigning Proton Environments

Before delving into the spectrum, a thorough examination of the molecule's structure is paramount. Each unique electronic environment surrounding a proton (or a group of chemically equivalent protons) will give rise to a distinct signal. For Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate, we can identify five such unique proton environments, labeled a through e on the structure below.

Figure 1: Chemical Structure of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate with Labeled Proton Environments.

  • Hₐ: The aldehyde proton of the formyl group (-CHO).

  • Hₑ: The two aromatic protons on the dichlorophenoxy ring.

  • Hₑ: The two protons of the methylene bridge (-OCH₂C=O).

  • Hₑ: The two methylene protons of the ethyl ester group (-OCH₂CH₃).

  • Hₑ: The three methyl protons of the ethyl ester group (-OCH₂CH₃).

Deconstructing the Spectrum: A Peak-by-Peak Analysis

The ¹H NMR spectrum provides four key pieces of information for each proton environment: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J). A logical interpretation of these elements allows for the complete structural assignment.

Predicted ¹H NMR Data for Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate
LabelProton EnvironmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
Hₐ Aldehyde (-CHO)9.5 - 10.51HSinglet (s)N/A
Hₑ Aromatic (Ar-H)6.5 - 8.22HDoublet (d)~2-3 (meta-coupling)
Hₑ Acetate Methylene (-OCH₂ C=O)~4.72HSinglet (s)N/A
Hₑ Ethyl Methylene (-OCH₂ CH₃)~4.12HQuartet (q)~7-8
Hₑ Ethyl Methyl (-OCH₂CH₃ )~1.33HTriplet (t)~7-8
Causality Behind the Assignments:
  • Hₐ (Aldehyde Proton, δ ~9.5-10.5): This proton resides in a highly deshielded environment. The powerful electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl (C=O) group cause its signal to appear far downfield, in a region characteristically unique to aldehydes.[1][2][3] Its signal is expected to be a singlet as there are no vicinal protons (protons on an adjacent carbon) with which to couple.

  • Hₑ (Aromatic Protons, δ ~6.5-8.2): Protons attached to an aromatic ring typically resonate in this region due to the ring current effect.[4] In this specific molecule, the two aromatic protons are not equivalent. They are situated meta to each other. This relationship results in a weak coupling interaction (known as meta-coupling or ⁴J coupling) that splits each proton's signal into a doublet, with a characteristically small coupling constant of approximately 2-3 Hz.[5][6][7] The exact chemical shifts within the aromatic region are influenced by the combined electronic effects of the two chlorine atoms, the formyl group, and the ether linkage.

  • Hₑ (Acetate Methylene, δ ~4.7): The protons of this methylene group are flanked by two electronegative oxygen atoms (one from the ether linkage, one from the ester carbonyl), causing a significant downfield shift. With no adjacent protons, this signal presents as a sharp singlet.

  • Hₑ & Hₑ (Ethyl Group, δ ~4.1 and ~1.3): This is a classic ethyl group pattern. The methylene protons (Hₑ ) are directly attached to an ester oxygen, deshielding them to ~4.1 ppm.[8] Their signal is split into a quartet by the three neighboring methyl protons (Hₑ ) according to the n+1 rule (3+1=4).[7][9] Conversely, the terminal methyl protons (Hₑ ) are further from the electronegative oxygen and thus appear more upfield at ~1.3 ppm. Their signal is split into a triplet by the two neighboring methylene protons (2+1=3).[1][10] The shared coupling constant of ~7-8 Hz between the quartet and triplet is definitive proof of their connectivity.[1][10]

The Power of Comparison: Distinguishing from Alternatives

The true diagnostic power of a ¹H NMR spectrum is often realized when comparing it to the spectra of plausible alternatives or synthetic precursors. This comparative approach highlights the unique spectral "fingerprint" of the target molecule.

Alternative 1: Ethyl 2,4-dichlorophenoxyacetate (Lacks Formyl Group)
  • Primary Differentiating Feature: The most striking difference would be the complete absence of the characteristic aldehyde proton singlet (Hₐ) in the δ 9.5-10.5 ppm region.

  • Secondary Feature: The aromatic region would be more complex, showing signals for three distinct aromatic protons, likely resulting in a pattern of a doublet, a doublet of doublets, and another doublet, integrating to 1H each.

Alternative 2: 2,4-Dichloro-6-hydroxybenzaldehyde (Lacks Ethyl Acetate Group)
  • Primary Differentiating Feature: This structure would lack the signals corresponding to the ethyl acetate moiety. Specifically, the quartet (Hₑ) at ~4.1 ppm, the singlet (Hₑ) at ~4.7 ppm, and the triplet (Hₑ) at ~1.3 ppm would be absent .

  • Secondary Feature: A new, broad singlet corresponding to the hydroxyl proton (-OH) would appear, typically between 4-10 ppm.[4] A key confirmatory experiment would be to add a drop of deuterium oxide (D₂O) to the NMR tube; the -OH peak would disappear due to proton-deuterium exchange.[9]

Comparative Data Summary
SignalEthyl 2-(2,4-dichloro-6-formylphenoxy)acetateEthyl 2,4-dichlorophenoxyacetate2,4-Dichloro-6-hydroxybenzaldehyde
Aldehyde (-CHO) ~10 ppm (s, 1H)Absent~10 ppm (s, 1H)
Aromatic (Ar-H) ~7-8 ppm (m, 2H)~7-8 ppm (m, 3H)~7-8 ppm (m, 2H)
-OCH₂C=O ~4.7 ppm (s, 2H)~4.7 ppm (s, 2H)Absent
-OCH₂CH₃ ~4.1 ppm (q, 2H)~4.1 ppm (q, 2H)Absent
-OCH₂CH₃ ~1.3 ppm (t, 3H)~1.3 ppm (t, 3H)Absent
Hydroxyl (-OH) AbsentAbsent~4-10 ppm (br s, 1H)

Experimental Design and Validation

To ensure the acquisition of high-fidelity, reproducible data, a standardized experimental protocol is essential. The following section outlines the methodology for obtaining a publication-quality ¹H NMR spectrum.

Workflow for ¹H NMR Spectrum Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh ~5-10 mg of sample p2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) p1->p2 p3 Add internal standard (TMS) p2->p3 p4 Transfer to 5 mm NMR tube p3->p4 a1 Insert sample into NMR spectrometer (e.g., 400 MHz) p4->a1 Instrument Setup a2 Lock, Tune, and Shim a1->a2 a3 Set acquisition parameters (scans, delay) a2->a3 a4 Acquire Free Induction Decay (FID) a3->a4 d1 Fourier Transform FID a4->d1 Processing d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Calibrate spectrum to TMS (0 ppm) d3->d4 d5 Integrate peaks d4->d5 d6 Assign signals to protons d5->d6 end end d6->end Final Structural Confirmation

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. Chloroform-d is chosen for its excellent solubilizing power for a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm, which rarely interferes with signals of interest.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard. TMS is ideal because it is chemically inert, volatile (allowing for easy sample recovery), and provides a single, sharp signal at 0 ppm, away from most organic proton resonances.[9]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup and Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz instrument is sufficient for resolving all signals in this molecule).

    • Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequency, and shimming the magnetic field to achieve maximum homogeneity and peak resolution.

    • Set appropriate acquisition parameters. A typical experiment might involve 16-32 scans with a relaxation delay of 1-2 seconds.

    • Initiate the experiment to acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

    • Integrate the area under each peak. Set the integral of a well-resolved, unambiguous peak (e.g., the aldehyde singlet) to its known proton count (1H) and normalize all other integrals relative to it.

Conclusion

The ¹H NMR spectrum of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate provides a wealth of unambiguous structural information. Each of the five unique proton environments gives rise to a characteristic signal with a predictable chemical shift, integration, and multiplicity. The highly downfield aldehyde singlet, the meta-coupled aromatic doublets, the isolated acetate methylene singlet, and the classic ethyl quartet-triplet pattern collectively form a unique spectral signature. By comparing this signature against those of logical alternatives, researchers can confidently confirm the identity and purity of their synthesized material, establishing a solid foundation for further investigation.

References

  • e-PG Pathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • JoVE. (2026). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • ChemEd DL. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • ACD/Labs. (2026). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Abraham, R. J., et al. (2012). ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Beavon, R. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

Sources

Technical Assessment: IR Spectral Resolution of Carbonyl Moieties in Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR spectroscopy carbonyl peaks for Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate (CAS: 16861-40-8). Designed for drug development professionals and analytical chemists, this document focuses on the critical carbonyl (C=O) stretching frequencies that serve as the primary validation markers for this compound.

The molecule features two distinct carbonyl environments: an aromatic aldehyde and an aliphatic ester . Resolving these two peaks is the definitive metric for assessing product purity and confirming the successful alkylation of the phenolic precursor. This guide compares the target compound’s spectral performance against its synthetic precursors and non-halogenated analogs to establish a robust quality control baseline.

Structural Context & Theoretical Basis

To interpret the IR spectrum accurately, one must understand the electronic environment of the two carbonyl groups.

  • Moiety A: Aromatic Aldehyde (Formyl group at C6)

    • Environment: Conjugated with the benzene ring.

    • Substituent Effect: The Chlorine atoms at positions 2 and 4 are electron-withdrawing (Inductive effect, -I). This typically stiffens the C=O bond, shifting the frequency slightly higher than unsubstituted benzaldehyde. However, the formyl group is locked in an ortho position relative to the bulky ether linkage.

  • Moiety B: Ethyl Ester (Ethyl acetate group)

    • Environment: The ester carbonyl is separated from the aromatic ring by a methylene (-CH₂-) bridge. Consequently, it behaves as a saturated aliphatic ester , effectively insulated from the ring's conjugation.

    • Expectation: This insulation results in a significantly higher wavenumber compared to the conjugated aldehyde.

Comparative Analysis: Target vs. Alternatives

The following analysis compares the target compound against its direct precursor (3,5-Dichlorosalicylaldehyde ) and a non-halogenated analog to demonstrate how structural changes manifest in the IR spectrum.

Table 1: Comparative Carbonyl Shift Data
CompoundFunctional GroupsCarbonyl Peak 1 (Aldehyde)Carbonyl Peak 2 (Ester)Key Spectral Feature (QC Marker)
Precursor (3,5-Dichlorosalicylaldehyde)Ar-CHO, Ar-OH~1665 cm⁻¹ (Shifted lower due to intramolecular H-bonding)AbsentBroad -OH stretch at 3200-3400 cm⁻¹; Single low-frequency C=O.
Target Product (Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate)Ar-CHO, Aliphatic Ester~1685 - 1695 cm⁻¹ (Restored to normal conjugated range)~1735 - 1755 cm⁻¹ (Distinct, sharp aliphatic ester peak)Dual Carbonyl Signature. Disappearance of broad -OH.
Analog (Ethyl 2-phenoxyacetate)Aliphatic Ester onlyAbsent~1750 - 1760 cm⁻¹ Single high-frequency C=O. Lacks the lower aldehyde doublet.
Performance Insight: The "Blue Shift" Validation

The most critical "performance" metric for this synthesis is the Blue Shift of the aldehyde carbonyl.

  • In the Precursor: The phenolic hydrogen forms a strong intramolecular hydrogen bond with the aldehyde oxygen. This weakens the C=O bond, lowering its vibrational frequency to ~1665 cm⁻¹.

  • In the Product: Alkylation replaces the phenolic proton with the ethyl acetate group. The H-bond is broken. The aldehyde C=O bond re-stiffens, shifting the peak "blue" (to higher energy) by approximately 20–30 cm⁻¹ (to ~1690 cm⁻¹).

Visualization: Spectral Assignment Logic

The following diagrams illustrate the logical workflow for assigning peaks and the synthesis pathway that dictates these spectral changes.

Figure 1: Synthesis & Spectral Evolution Pathway

Caption: Tracking the functional group interconversion from precursor to target, highlighting the breaking of the H-bond and the addition of the ester moiety.

SynthesisIR Precursor Precursor: 3,5-Dichlorosalicylaldehyde (H-Bonded CHO) Reaction Reaction: + Ethyl Chloroacetate + K2CO3 (Base) Precursor->Reaction Alkylation Feat_Pre IR Signature: 1. Broad OH (~3300) 2. Low C=O (~1665) Precursor->Feat_Pre Target Target Product: Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate Reaction->Target Ether Formation Feat_Tar IR Signature: 1. NO Broad OH 2. Aldehyde C=O (~1690) 3. Ester C=O (~1750) Target->Feat_Tar

Figure 2: Decision Logic for Peak Identification

Caption: A self-validating flowchart for distinguishing the two carbonyl peaks in the target compound's spectrum.

PeakLogic Start Analyze Carbonyl Region (1650 - 1800 cm-1) CheckPeaks How many distinct strong peaks? Start->CheckPeaks OnePeak One Peak CheckPeaks->OnePeak TwoPeaks Two Peaks CheckPeaks->TwoPeaks Fail FAIL: Impure or Wrong Compound OnePeak->Fail AnalyzeHigh Identify Higher Freq (>1730 cm-1) TwoPeaks->AnalyzeHigh AnalyzeLow Identify Lower Freq (1680-1700 cm-1) TwoPeaks->AnalyzeLow ResHigh ESTER C=O (Non-conjugated) AnalyzeHigh->ResHigh ResLow ALDEHYDE C=O (Conjugated) AnalyzeLow->ResLow

Experimental Protocol: Optimal Resolution

To ensure the "Two Peak" separation is distinct and not merged due to poor resolution, follow this protocol.

Methodology:

  • Sample Preparation:

    • Preferred:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal. This method requires no sample dilution and minimizes moisture absorption (which can broaden peaks).

    • Alternative:KBr Pellet . If using KBr, the powder must be strictly oven-dried. Residual moisture in KBr can create a broad O-H signal that mimics the unreacted precursor, leading to false negatives.

  • Scan Parameters:

    • Resolution: Set to 2 cm⁻¹ (standard is often 4 cm⁻¹). Higher resolution is required to cleanly separate the sharp ester band from the aldehyde band if significant broadening occurs.

    • Accumulation: Minimum 16 scans to reduce signal-to-noise ratio.

  • Data Processing:

    • Apply a baseline correction specifically in the 1600–1800 cm⁻¹ region.

    • Do not use aggressive smoothing algorithms, as they may artificially merge the "valley" between the two carbonyl peaks.

References
  • National Institute of Standards and Technology (NIST). 3,5-Dichlorobenzaldehyde IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 2-(2-formylphenoxy)acetate esters (Supplementary Information). RSC Advances. Available at: [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction to IR Spectroscopy of Carbonyls. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Common Functional Groups (Esters and Aldehydes). Available at: [Link][2][3][4][5][6][7][8][9][10][11]

Sources

A Comparative Analysis of the Reactivity of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate and its Non-Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical and materials science, the strategic modification of molecular scaffolds is paramount to tuning their chemical and biological properties. Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate stands as a key intermediate, distinguished by its unique substitution pattern. This guide provides a comprehensive comparison of its reactivity against its non-chlorinated analogs, offering insights into the profound influence of chloro- and formyl-substituents on the molecule's behavior in various chemical transformations. Understanding these nuances is critical for the rational design of synthetic pathways and the development of novel molecular entities.

The Electronic Landscape: How Substituents Dictate Reactivity

The reactivity of an aromatic ring and its associated functional groups is fundamentally governed by the electron distribution within the molecule. Substituents can either donate or withdraw electron density, thereby activating or deactivating the molecule towards certain reactions.

The Deactivating Nature of Chloro and Formyl Groups

In Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate, the benzene ring is adorned with three electron-withdrawing groups (EWGs): two chlorine atoms and a formyl group.

  • Inductive Effect: Chlorine, being more electronegative than carbon, pulls electron density away from the aromatic ring through the sigma bond. This is known as a negative inductive (-I) effect.[1][2]

  • Resonance Effect: The formyl group (-CHO) is a powerful electron-withdrawing group through resonance (a negative mesomeric or -M effect). The carbonyl carbon pulls electrons from the aromatic ring to the more electronegative oxygen atom.[3] This delocalization of electrons out of the ring significantly reduces its electron density.

The cumulative effect of these substituents is a highly electron-deficient aromatic ring. Such rings are said to be "deactivated" towards electrophilic aromatic substitution (EAS) reactions, meaning they react much slower than unsubstituted benzene.[4][5][6]

The Contrast: Non-Chlorinated Analogs

In contrast, a non-chlorinated analog such as Ethyl 2-(formylphenoxy)acetate still possesses the deactivating formyl group but lacks the additional inductive withdrawal from the chlorine atoms. Consequently, its aromatic ring is more electron-rich and thus more reactive towards electrophiles than its dichlorinated counterpart. An analog without the formyl group, Ethyl 2-phenoxyacetate, would be activated towards electrophilic aromatic substitution due to the electron-donating resonance effect of the ether oxygen.

The following diagram illustrates the electron-withdrawing effects in Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate.

Caption: Electronic effects on the aromatic ring.

Comparative Reactivity in Key Transformations

The differing electronic properties of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate and its non-chlorinated analogs manifest in their behavior in various chemical reactions.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring.[7][8]

  • Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate: Due to the strong deactivation by the three EWGs, this compound will be highly resistant to EAS reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation. Forcing conditions (high temperatures, strong Lewis acids) would be required, and the substitution would be directed to the meta position relative to the deactivating groups.

  • Non-chlorinated Analogs: Ethyl 2-(formylphenoxy)acetate, being less deactivated, will undergo EAS more readily. The formyl group will direct incoming electrophiles to the meta position. Ethyl 2-phenoxyacetate, being activated, will react much more readily than benzene, with substitution occurring at the ortho and para positions.

Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution (Nitration)

CompoundRelative Rate of NitrationExpected Product(s)
Ethyl 2-phenoxyacetate> 1Ortho- and para-nitro substituted
Ethyl 2-(formylphenoxy)acetate< 1Meta-nitro substituted
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate<< 1Very slow or no reaction under standard conditions
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction where a nucleophile displaces a leaving group on an aromatic ring.[9][10] This reaction is favored by the presence of strong electron-withdrawing groups ortho and para to the leaving group.[11][12][13]

  • Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate: The presence of the formyl group and the other chlorine atom ortho and para to each chlorine atom makes this molecule highly susceptible to SNAr. A nucleophile can readily attack the carbon bearing a chlorine atom, and the negative charge of the intermediate (a Meisenheimer complex) is stabilized by the electron-withdrawing substituents.[13]

  • Non-chlorinated Analogs: Ethyl 2-(formylphenoxy)acetate lacks a good leaving group on the ring and will not undergo SNAr. Simple aryl ethers like Ethyl 2-phenoxyacetate are also unreactive under SNAr conditions.

SNAr_Mechanism A Dichlorinated Substrate C Meisenheimer Complex (Resonance Stabilized) A->C Attack by Nu- B Nucleophile (Nu-) B->C D Product C->D Loss of Cl- E Leaving Group (Cl-) C->E

Caption: General workflow for SNAr reaction.

Reactions of the Formyl Group

The reactivity of the formyl group can also be influenced by the other substituents on the ring.

  • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[14][15][16] The electron-withdrawing nature of the chlorine atoms may slightly increase the electrophilicity of the carbonyl carbon, potentially leading to a faster reduction rate compared to the non-chlorinated analog.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents.[15][17]

  • Nucleophilic Addition: The formyl group is susceptible to nucleophilic addition reactions. The increased electrophilicity of the carbonyl carbon in the dichlorinated compound could enhance the rate of these reactions.

Hydrolysis of the Ester Group

The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[18][19][20][21][22] The electronic effects of the ring substituents are less likely to have a dramatic impact on the rate of this reaction compared to reactions directly involving the aromatic ring or the formyl group. However, harsh conditions required for other transformations might lead to unintended ester hydrolysis.[23]

Experimental Protocols

To empirically validate the predicted reactivity differences, the following experimental protocols are proposed.

Protocol for Comparative Nitration (Electrophilic Aromatic Substitution)

Objective: To compare the rate and outcome of nitration for Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate and Ethyl 2-(formylphenoxy)acetate.

Materials:

  • Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate

  • Ethyl 2-(formylphenoxy)acetate[24]

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

  • Set up two parallel reactions. In two separate round-bottom flasks, dissolve 1 mmol of each substrate in 10 mL of dichloromethane and cool to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of 1.1 mmol of concentrated nitric acid and 1.1 mmol of concentrated sulfuric acid to each flask with stirring.

  • Monitor the reactions by TLC at regular intervals (e.g., every 15 minutes) for the disappearance of the starting material and the appearance of new product spots.

  • After 2 hours, or upon completion (as indicated by TLC), quench the reactions by pouring them over ice water.

  • Extract the organic layer with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude products by ¹H NMR to determine the extent of reaction and the regiochemistry of nitration.

Expected Outcome: The reaction with Ethyl 2-(formylphenoxy)acetate is expected to show significant product formation, while the reaction with the dichlorinated analog is expected to show little to no conversion under these conditions.

Protocol for Comparative Nucleophilic Aromatic Substitution

Objective: To demonstrate the susceptibility of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate to SNAr and the inertness of its non-chlorinated analog.

Materials:

  • Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate

  • Ethyl 2-(formylphenoxy)acetate

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH)

  • Standard laboratory glassware for reflux

Procedure:

  • In two separate round-bottom flasks equipped with reflux condensers, dissolve 1 mmol of each substrate in 15 mL of methanol.

  • Add 1.2 mmol of sodium methoxide to each flask.

  • Heat the reaction mixtures to reflux and monitor by TLC.

  • After 4 hours, cool the reactions to room temperature.

  • Neutralize with dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analyze the crude products by ¹H NMR to identify the substitution product.

Expected Outcome: The reaction with Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate is expected to yield the methoxy-substituted product, while the non-chlorinated analog will remain largely unreacted.

Conclusion

The presence of two chlorine atoms and a formyl group on the phenoxyacetate scaffold dramatically alters its chemical reactivity compared to its non-chlorinated analogs. The strong electron-withdrawing nature of these substituents deactivates the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution. These predictable yet profound differences in reactivity are a cornerstone of modern synthetic strategy, allowing chemists to selectively functionalize complex molecules and build molecular diversity. The experimental protocols outlined in this guide provide a practical framework for observing and understanding these fundamental principles of organic chemistry.

References

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 29. Retrieved from [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Hall, S. S., & Lipsky, S. D. (1971). Alkylation–reduction of aromatic ketones and aldehydes. A convenient synthesis of aromatic hydrocarbons.
  • Westin, J. (n.d.). Electrophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Britannica. (2026). Aldehyde. In Britannica. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Reduction of Aldehydes. In Science of Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonyl reduction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, January 25). Substituent Effects in Electrophilic Aromatic Substitution V [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Padial, J. D., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(4), 5409-5425. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2023). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry, 5(8), 2185-2194. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing esters. In Chemguide. Retrieved from [Link]

  • Kim, H., et al. (2016). Catalytic discrimination between formyl groups in regio- and stereoselective intramolecular cross-aldol reactions. Chemical Science, 7(6), 3946-3951. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 15.9 Hydrolysis of Esters. In The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Yulianti, E., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Rasayan Journal of Chemistry, 17(1), 224-229. Retrieved from [Link]

Sources

Biological activity comparison of chlorinated vs brominated phenoxyacetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of Chlorinated vs. Brominated Phenoxyacetate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen Trade-Off

In the design of bioactive phenoxyacetate derivatives, the choice between chlorine (Cl) and bromine (Br) substitution is a pivotal decision that dictates the molecule's trajectory between hormonal mimicry and cytotoxicity .

  • Chlorinated Derivatives (e.g., 4-CPA, 2,4-D): Predominantly function as Auxin Mimics . The chlorine atom provides sufficient lipophilicity for membrane transport while maintaining a steric profile that fits the TIR1/AFB auxin receptor pockets without inducing excessive steric clash. They are optimized for signaling duration and transport efficiency.

  • Brominated Derivatives (e.g., 4-BPA, Poly-Br Phenols): Exhibit enhanced Cytotoxicity and Antimicrobial Potency . The larger van der Waals radius and higher lipophilicity of bromine often lead to tighter but less reversible binding, slower metabolic clearance, and increased membrane disruption. While 4-BPA retains auxin activity, poly-brominated scaffolds are frequently investigated for anti-MRSA and anticancer applications where cell death, rather than growth regulation, is the goal.

Mechanistic Foundation: Why Halogen Identity Matters

To understand the divergence in biological activity, one must analyze the physicochemical changes introduced by the halogen substituent.

Steric and Electronic Parameters

The shift from Chlorine to Bromine introduces a significant increase in steric bulk and lipophilicity, altering how the ligand interacts with the binding pocket of the Transport Inhibitor Response 1 (TIR1) ubiquitin ligase complex (the auxin receptor).

ParameterChlorine (Cl)Bromine (Br)Biological Implication
Van der Waals Radius 1.75 Å1.85 ÅBr creates tighter packing in hydrophobic pockets but risks steric clash in restrictive sites.
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing; Br is more polarizable, facilitating halogen bonding.
C-X Bond Length ~1.73 Å~1.90 ÅBr extends the ligand's reach, potentially altering receptor conformation.
Lipophilicity (

logP)
+0.71+0.86Br derivatives cross membranes more readily but may suffer from "molecular obesity" (poor solubility).
Signaling Pathway & Receptor Interaction

Both 4-CPA and 4-BPA function by mimicking Indole-3-Acetic Acid (IAA). They bind to the TIR1 F-box protein, promoting the degradation of Aux/IAA transcriptional repressors.[1][2][3]

AuxinSignaling cluster_logic Halogen Effect Ligand Ligand (4-CPA or 4-BPA) TIR1 TIR1 Receptor (F-Box Protein) Ligand->TIR1 Binds Pocket AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits Proteasome 26S Proteasome AuxIAA->Proteasome Degradation SCF SCF Complex (E3 Ligase) SCF->AuxIAA Ubiquitinates GeneExp Gene Expression (Root/Fruit Growth) Proteasome->GeneExp Derepression Cl_Effect Cl (4-CPA): Optimal Fit Sustained Signaling Br_Effect Br (4-BPA): Higher Lipophilicity Slower Clearance

Figure 1: The auxin signaling cascade.[4][5][6] Both Cl and Br derivatives trigger this pathway, but their residence time in the TIR1 pocket and transport kinetics differ.

Comparative Performance Analysis

Auxin Activity: 4-CPA vs. 4-BPA

4-Chlorophenoxyacetic Acid (4-CPA) is the industry standard for fruit setting (e.g., tomatoes). 4-Bromophenoxyacetic Acid (4-BPA) is a functional alternative often used in grain crops (wheat, rice).[7]

Feature4-CPA (Chlorinated)4-BPA (Brominated)
Primary Application Fruit set (Tomato, Grape), Rooting.Grain filling (Rice, Wheat), Fruit set (Apple).
Potency High. Acts as a "persistent" auxin because it resists degradation by IAA-oxidases.High, but often requires lower molar doses due to higher molecular weight and lipophilicity.
Transport Efficiently transported by AUX1 influx carriers; poor substrate for PIN efflux (trapped in cell).Slower diffusion; higher logP suggests passive entry dominance over active transport.
Solubility Moderate water solubility (as salt).Lower water solubility; requires co-solvents (Ethanol/Acetone) for formulation.[7]

Expert Insight: While 4-CPA is more ubiquitous, 4-BPA is often cited in Asian agricultural literature for specific "grain filling" applications. The bromine atom's size likely hinders the molecule's exit from the cell (efflux), leading to a more prolonged signal accumulation than even 4-CPA.

Antimicrobial & Cytotoxic Activity

When the scaffold is modified for toxicity (e.g., poly-halogenation), the Brominated derivatives consistently outperform chlorinated ones.

  • Antimicrobial: Poly-brominated phenoxy phenols (e.g., 2-(2',4'-dibromophenoxy)-4,6-dibromophenol) show potent activity against MRSA (MIC ~0.1–2.5 µg/mL). The equivalent chlorinated compounds are typically 2-4x less potent.

  • Cytotoxicity: In mammalian cell assays (CHO cells), brominated haloacetic acid derivatives are significantly more cytotoxic and genotoxic than their chlorinated analogs. This makes the brominated scaffold a superior starting point for anticancer drug discovery but a higher risk for environmental toxicity .

Experimental Protocols

Synthesis of 4-Halophenoxyacetic Acids

Self-Validating Protocol: This Williamson ether synthesis uses a colorimetric endpoint (pH indicator) to ensure reaction completion.

Reagents:

  • 4-Chlorophenol (or 4-Bromophenol)

  • Chloroacetic acid[8]

  • Sodium Hydroxide (NaOH)

  • Water/Ethanol[7]

Step-by-Step:

  • Deprotonation: Dissolve 0.1 mol of the 4-halophenol in 50 mL of 30% NaOH solution. The solution will turn clear as the phenoxide forms.

  • Addition: Slowly add 0.12 mol of chloroacetic acid solution (neutralized with Na2CO3) to the phenoxide mixture.

    • Critical Control: Maintain temperature at 90-100°C. If the solution boils too vigorously, reflux to prevent solvent loss.

  • Reflux: Heat under reflux for 3-4 hours.

  • Acidification: Cool the mixture and acidify with dilute HCl to pH 1-2. The product will precipitate as a white solid.

  • Purification: Recrystallize from hot water or ethanol/water mix.

    • Validation: Check melting point.[7] 4-CPA: ~157-159°C; 4-BPA: ~156-159°C. (Note: MPs are similar; use NMR/IR for definitive ID).

Root Elongation Bioassay (Auxin Activity)

This assay quantifies the "Auxin Effect" (inhibition of primary root elongation at supralocal concentrations).

Workflow Diagram:

RootAssay Step1 Sterilize Arabidopsis/Tomato Seeds (Surface sterilization) Step2 Plate on MS Media + Ligand (Conc: 10nM - 10µM) Step1->Step2 Step3 Stratify (4°C, 2 days) Synchronize Germination Step2->Step3 Step4 Vertical Growth (22°C, 16h Light) (5-7 Days) Step3->Step4 Step5 Measure Primary Root Length (ImageJ Analysis) Step4->Step5

Figure 2: High-throughput root elongation assay workflow.

Protocol:

  • Preparation: Prepare MS agar plates supplemented with 4-CPA or 4-BPA at concentrations: 0, 0.01, 0.1, 1.0, and 10 µM.

  • Plating: Place surface-sterilized seeds (e.g., Arabidopsis thaliana Col-0) in a single row at the top of the square plate.

  • Growth: Incubate plates vertically.

  • Data Analysis:

    • Auxin Effect: High concentrations of active auxins inhibit primary root elongation and promote lateral root formation.

    • Comparison: Plot Dose-Response curves. The IC50 for root inhibition is typically lower for 2,4-D/4-CPA than for IAA. 4-BPA should show a similar curve; a shift to the left (lower IC50) indicates higher potency/uptake.

References

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]

  • The differential binding and biological efficacy of auxin herbicides. Pest Management Science (NIH). [Link]

  • Antibacterial Activity of 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol. Marine Drugs (MDPI). [Link][4][7]

  • 4-Chlorophenoxyacetic acid (4-CPA) Induces the Formation of Defective Grape Seeds. Horticulturae (NIH). [Link]

  • Genotoxic effect of substituted phenoxyacetic acids. PubMed. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.